molecular formula C13H14BF3KNO2 B2767255 Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate CAS No. 1428884-69-8

Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate

Cat. No.: B2767255
CAS No.: 1428884-69-8
M. Wt: 323.16
InChI Key: FTYXBMCWOZEIPQ-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborate, also known as Boc-indole-KBF3K, is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of research, including medicinal chemistry, materials science, and catalysis. This compound is a versatile building block that can be used to synthesize a wide range of complex molecules with diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K is not fully understood, but it is believed to act as a boron-containing Lewis acid that can form stable complexes with various nucleophiles. This property makes it a useful tool for catalysis and materials science.
Biochemical and Physiological Effects:
Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has not been extensively studied for its biochemical and physiological effects, but it has been shown to be relatively non-toxic and well-tolerated in animal studies. It does not appear to have any significant effects on the central nervous system or other physiological systems.

Advantages and Limitations for Lab Experiments

The main advantages of using Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K in lab experiments are its versatility and ease of use. It can be easily synthesized and purified, and it can be used to synthesize a wide range of complex molecules with diverse pharmacological properties. However, one limitation of using this compound is its relatively high cost compared to other boron-containing compounds.

Future Directions

There are many potential future directions for research involving Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K. One area of interest is the development of new inhibitors of protein kinases using this compound as a building block. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K could be used to synthesize new materials with unique properties, such as fluorescent dyes and sensors. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K involves the reaction of potassium fluoride, boron trifluoride diethyl etherate, and tert-butyl 3-(1H-indol-3-yl)propanoate in the presence of a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yields after purification by column chromatography.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been extensively used in scientific research as a versatile building block for the synthesis of various biologically active molecules. This compound has been used to synthesize inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. Additionally, Potassium (1-(tert-butoxycarbonyl)-1H-indol-3-yl)trifluoroborateBF3K has been used to synthesize compounds with antibacterial, antifungal, and antiviral activities.

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-8-10(14(15,16)17)9-6-4-5-7-11(9)18;/h4-8H,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYXBMCWOZEIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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